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molecular formula C9H9ClIN3 B1591822 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 213744-81-1

4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1591822
M. Wt: 321.54 g/mol
InChI Key: KJHYDYATVCGFKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06001839

Procedure details

4-Chloro-5-iodo-pyrrolo[2,3-d]-pyrimidine (5.0 g) was added under nitrogen to a mixture of sodium hydride (0.8 g of a 60% dispersion in mineral oil) in N,N-dimethylformamide (100 ml) at 0° C. and then the mixture was allowed to warm to ambient temperature. When hydrogen evolution had ceased a solution of isopropyl bromide (17 ml) in N,N-dimethylformamide (50 ml) was added dropwise. The mixture was stirred for 20 hours at ambient temperature and then quenched with water (150 ml). The mixture was extracted with ethyl acetate to give 4-chloro-5-iodo-7-isopropylpyrrolo[2,3-d]pyrimidine.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][NH:5][C:4]2=[N:8][CH:9]=[C:10]([I:11])[C:3]=12.[H-].[Na+].[H][H].[CH:16](Br)([CH3:18])[CH3:17]>CN(C)C=O>[Cl:1][C:2]1[C:3]2[C:10]([I:11])=[CH:9][N:8]([CH:16]([CH3:18])[CH3:17])[C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C2C(NC=N1)=NC=C2I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(C)Br
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
quenched with water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N(C=C2I)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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